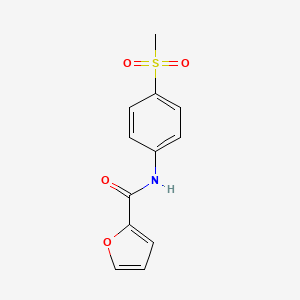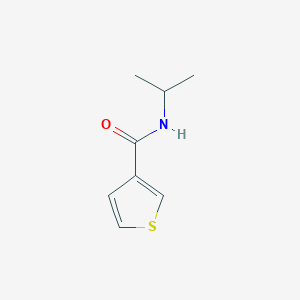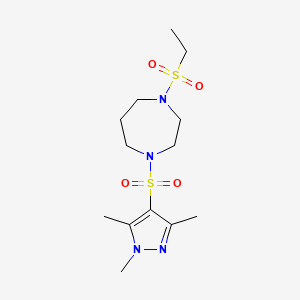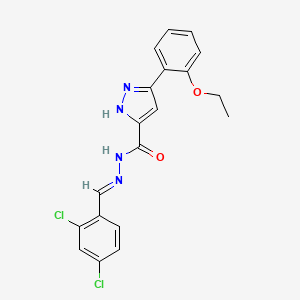
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
Tetrahydroisoquinoline Scaffold in Drug Analogs : The compound's core structure, related to tetrahydroisoquinolines, is pivotal in synthesizing potential drug analogs. Tetrahydroisoquinolines serve as a key structural element in the development of agents aimed at treating diseases such as cancer, hepatitis C, CNS disorders, and psychosis. Innovative synthetic approaches, such as Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate, have been explored for the efficient synthesis of these compounds (Bunce, Cain, & Cooper, 2012).
Inhibition of Protein Kinases : Isoquinoline derivatives, a structural motif present in the compound, have demonstrated significant inhibitory activity against various protein kinases. These include cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. The inhibitory effects are attributed to the direct interaction of these compounds with the active center of the enzyme, showcasing their potential in therapeutic applications targeting these enzymes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Biological Activities and Potential Therapeutic Applications
Anticancer Activity : Sulfonamide derivatives, including those similar to the given compound, have been synthesized and evaluated for their anticancer activities. A library of sulfonamide compounds induced oxidative stress, glutathione depletion, and cytotoxic effects in various cancer cell lines. These findings highlight the potential of sulfonamide derivatives as anticancer agents (Madácsi et al., 2013).
Herbicidal Activity : The enantiomers of similar sulfonamide compounds have been synthesized and tested for herbicidal activity, demonstrating the significance of stereochemistry in the bioactivity of these molecules. This research provides insights into the development of agrochemicals based on sulfonamide scaffolds (Hosokawa et al., 2001).
Carbonic Anhydrase Inhibition : Sulfonamide derivatives have also been evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This research outlines the potential therapeutic applications of sulfonamide compounds in treating conditions associated with altered carbonic anhydrase activity (Akbaba et al., 2014).
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-22-19-10-8-17(12-16(19)7-11-20(22)23)21-26(24,25)18-9-6-14-4-2-3-5-15(14)13-18/h6,8-10,12-13,21H,2-5,7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUIENEQRPHAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)
![2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2414385.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2414392.png)


![N-(6-Methoxypyridin-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2414395.png)
![3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2414397.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2414399.png)
![5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole](/img/structure/B2414401.png)
![2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2414404.png)

